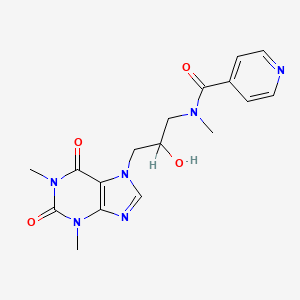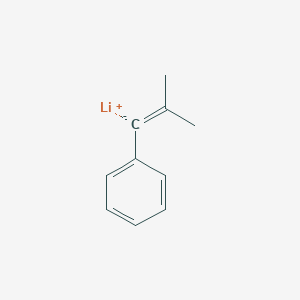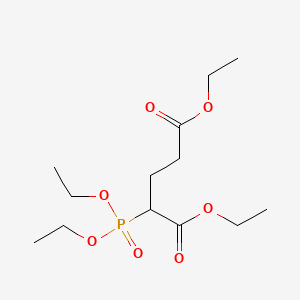![molecular formula C23H17N3S B14476611 N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine CAS No. 72307-67-6](/img/structure/B14476611.png)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine is a compound that combines the structural features of acridine and thiazole. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . Thiazole derivatives also exhibit diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects . The combination of these two moieties in a single compound can potentially enhance its biological activity and therapeutic potential.
Métodos De Preparación
The synthesis of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine typically involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and acridine rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to the inhibition of cancer cell proliferation . The compound’s thiazole moiety may also contribute to its biological activity by interacting with specific molecular targets and pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine core and exhibit similar DNA intercalation properties.
Thiazole derivatives: These compounds have the thiazole ring and show diverse biological activities.
Thiazacridine compounds: These are structurally related compounds that combine acridine and thiazole moieties and have been studied for their anticancer properties. The uniqueness of this compound lies in its combined structural features, which may enhance its biological activity and therapeutic potential compared to individual acridine or thiazole derivatives.
Propiedades
Número CAS |
72307-67-6 |
|---|---|
Fórmula molecular |
C23H17N3S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-acridin-9-yl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H17N3S/c1-15-10-12-16(13-11-15)21-14-27-23(25-21)26-22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2-14H,1H3,(H,24,25,26) |
Clave InChI |
VDQWEYZBYKXWBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)



![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
